molecular formula C21H17N5O4 B2703926 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 1706083-15-9

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Cat. No.: B2703926
CAS No.: 1706083-15-9
M. Wt: 403.398
InChI Key: XVWZNYWBRMLPKL-UHFFFAOYSA-N
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Description

N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 2,3-dihydrobenzo[1,4]dioxin-methyl group at the N1-position and an isoxazole-carboxamide moiety at the C3-position. The isoxazole ring is further functionalized with a pyridin-3-yl group at its C5-position.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c27-21(17-8-20(30-25-17)14-4-3-7-22-9-14)24-15-10-23-26(11-15)12-16-13-28-18-5-1-2-6-19(18)29-16/h1-11,16H,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWZNYWBRMLPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=NOC(=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide, a complex organic compound, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H22N4O3C_{22}H_{22}N_{4}O_{3}, with a molecular weight of approximately 394.44 g/mol. It features a unique combination of isoxazole and pyrazole moieties, which are known for their diverse pharmacological properties.

PropertyValue
Molecular FormulaC22H22N4O3
Molecular Weight394.44 g/mol
LogP4.7126
PSA71.03

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety is crucial for enhancing its biological activity. Various synthetic pathways have been explored to optimize yield and purity.

Antiparasitic Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antiparasitic activity. For instance, compounds similar to the target molecule have shown effectiveness against Trypanosoma cruzi and Leishmania infantum, with low micromolar potencies while maintaining low cytotoxicity against human cells . This indicates the potential for therapeutic applications in treating parasitic infections.

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly due to its ability to induce autophagy in cancer cells. In high-throughput screening campaigns, related pyrazole derivatives were identified as promising candidates for further development in oncology . The mechanism often involves the modulation of cell signaling pathways that regulate apoptosis and cell proliferation.

Anti-inflammatory Effects

Compounds containing the isoxazole and pyrazole scaffolds have also been noted for their anti-inflammatory properties. Studies have reported significant inhibition of COX enzymes, which are key mediators in inflammatory processes. For example, certain derivatives have shown selective COX-2 inhibition with minimal side effects on COX-1, indicating a favorable safety profile for potential therapeutic use .

Study 1: Antiparasitic Activity

A recent study evaluated a series of pyrazole derivatives against various protozoan parasites. Among these, one derivative exhibited an IC50 value of 0.5 µM against T. cruzi, showcasing its potential as a lead compound for antiparasitic drug development .

Study 2: Anticancer Mechanisms

In vitro studies highlighted that the compound could inhibit the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways. The results indicated a dose-dependent response with an IC50 value around 10 µM in certain cancer types .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazole core : Provides a rigid scaffold for substituent orientation.
  • 2,3-Dihydrobenzo[1,4]dioxin-methyl group : Enhances lipophilicity and may influence bioavailability .
  • Isoxazole-carboxamide : Contributes to hydrogen bonding and target binding affinity.

Synthesis protocols for analogous pyrazole-carboxamide derivatives often involve coupling reactions using carbodiimide reagents (e.g., EDCI/HOBT) with hydroxylamine intermediates, as described in .

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole- and isoxazole-containing carboxamides. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogues

Compound Name / CAS No. Core Structure Key Substituents Molecular Weight Synthesis Highlights
Target Compound Pyrazole-isoxazole 2,3-Dihydrobenzo[1,4]dioxin-methyl, pyridin-3-yl ~423.4 (calc.) EDCI/HOBT-mediated coupling
356090-88-5 Isoindole-carboxamide 3-Chloro-4-methylphenyl, methoxypropyl ~385.8 Amide coupling with substituted anilines
1005612-70-3 Pyrazolo[3,4-b]pyridine 1-Ethyl-3-methylpyrazole, 3,6-dimethylphenyl 374.4 Multi-step cyclization and functionalization
5-(Substituted phenyl)-3-isoxazolyl pyrazoles Pyrazole-isoxazole Varied aryl groups (e.g., nitro, methyl) ~350–400 Thiocarbamide functionalization

Structural Insights :

  • The 2,3-dihydrobenzo[1,4]dioxin group in the target compound distinguishes it from analogues with simpler alkyl or aryl substituents (e.g., 1005612-70-3’s ethyl-methyl group). This moiety may improve metabolic stability compared to compounds with unsubstituted benzyl groups .
  • Pyridin-3-yl vs.

Q & A

Basic Questions

Q. What are the optimized synthetic routes for N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of substituted pyrazole and isoxazole precursors. Key steps include:

  • Alkylation of the pyrazole core using (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling with 5-(pyridin-3-yl)isoxazole-3-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to verify substituent positions and integration ratios .
  • ESI-MS for molecular weight confirmation .
  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Elemental analysis to validate purity .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric readouts. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and triplicate measurements .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified dihydrodioxin or pyridyl groups to assess steric/electronic effects .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) against target proteins (e.g., DHFR) to predict binding modes .
  • Biological Validation : Compare IC₅₀ values across analogs in enzyme assays to correlate structural changes with activity .

Q. How should researchers address contradictions in biological activity data between enzyme assays and cell-based models?

  • Methodological Answer :

  • Verify assay conditions (e.g., buffer pH, ATP concentration) to rule out experimental artifacts .
  • Check membrane permeability using logP calculations or Caco-2 cell assays .
  • Confirm compound stability in cell culture media via LC-MS .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups on the pyridyl ring to reduce oxidative metabolism .
  • Prodrug Design : Mask polar groups (e.g., amide) with ester prodrugs for enhanced absorption .
  • In Vitro Stability Assays : Incubate with liver microsomes and monitor degradation via HPLC .

Q. How can computational methods guide the optimization of binding affinity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond donors) using Schrödinger Suite .

Q. What analytical methods are critical for detecting decomposition products during storage?

  • Methodological Answer :

  • HPLC-DAD/MS : Monitor purity under accelerated stability conditions (40°C/75% RH) .
  • TGA/DSC : Assess thermal degradation profiles .
  • Solid-State NMR : Detect crystallinity changes in lyophilized samples .

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